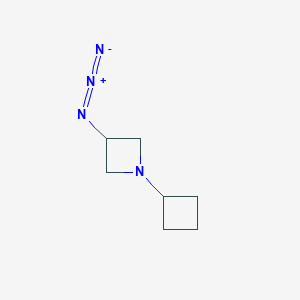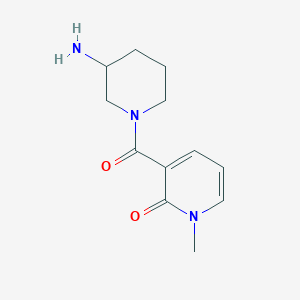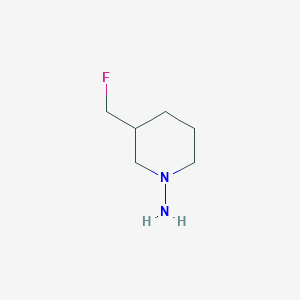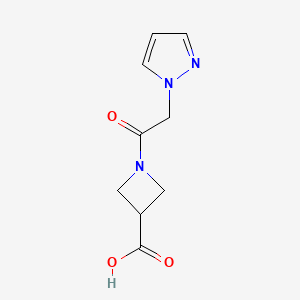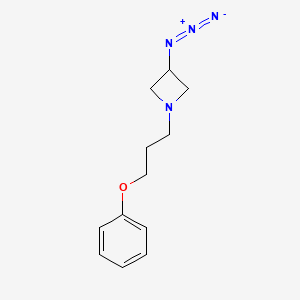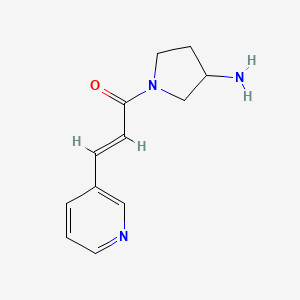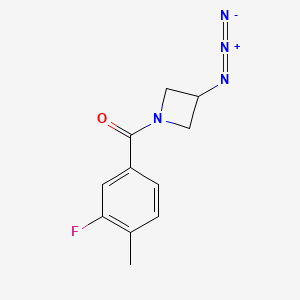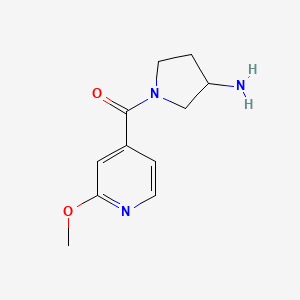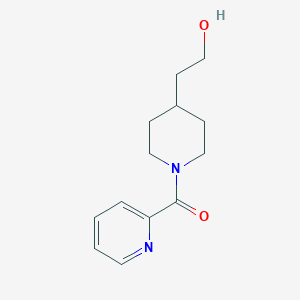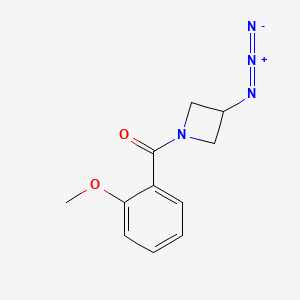
3-chloro-N-(1-cyanocyclobutyl)-2,2-dimethylpropanamide
Übersicht
Beschreibung
3-chloro-N-(1-cyanocyclobutyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
The synthesis and crystal structure of compounds closely related to "3-chloro-N-(1-cyanocyclobutyl)-2,2-dimethylpropanamide" have been explored to understand their chemical behavior and potential applications. For instance, the title compound 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide was synthesized and its structure determined by X-ray single crystal diffraction, highlighting the specific arrangement of substituents around the benzene ring plane and demonstrating the molecule's potential in forming a three-dimensional network through N—H⋯O and C—H⋯O hydrogen bonds (Huang Ming-zhi et al., 2005).
Chemical Transformations and Reactivity
Research on compounds structurally related to "this compound" involves studies on their reactivity and potential to undergo various chemical transformations. For example, the study on the synthesis of 4,4-Dimethyl-3-isoxazolidinone from 3-Chloro-N-hydroxy-2,2-dimethylpropanamide demonstrates how modifying reaction conditions can yield different products, showcasing the versatility of similar compounds in synthetic chemistry (Yang Gui-qiu & Yu Chun-rui, 2004).
Applications in Complex Formation
Research also extends to the interaction of similar compounds with metals to form complexes. A study on the hydrogen-bonded networks in oxygen-coordinated monoamide complexes of zinc(II) featuring bulky secondary amides related to "this compound" explores the structural implications of such interactions and their potential applications in materials science (Leila Mokhtabad Amrei & R. Boere, 2018).
Novel Synthetic Routes
Innovations in synthetic methods are also a key application area. For example, the novel synthesis method of 2-Chloro-N,N-dimethylnicotinamide, while not the exact compound , showcases the ongoing efforts to develop more efficient and sustainable synthetic routes for related compounds, potentially offering insights into new synthetic approaches for "this compound" (Du Xiao-hua, 2013).
Eigenschaften
IUPAC Name |
3-chloro-N-(1-cyanocyclobutyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-9(2,6-11)8(14)13-10(7-12)4-3-5-10/h3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJJZCCAHSVGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



